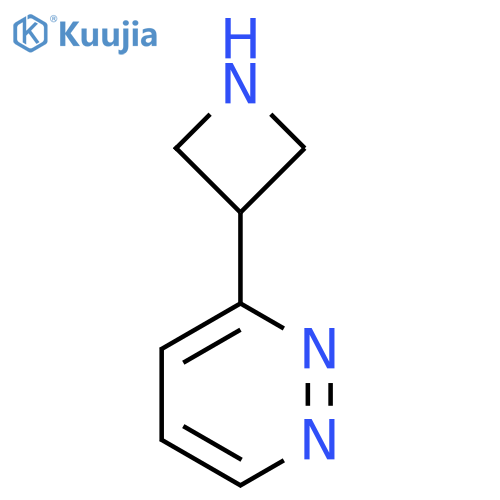Cas no 1237171-05-9 (3-(Azetidin-3-yl)pyridazine)

3-(Azetidin-3-yl)pyridazine structure
商品名:3-(Azetidin-3-yl)pyridazine
CAS番号:1237171-05-9
MF:C7H9N3
メガワット:135.166460752487
MDL:MFCD20528842
CID:2134551
PubChem ID:59418298
3-(Azetidin-3-yl)pyridazine 化学的及び物理的性質
名前と識別子
-
- 3-(azetidin-3-yl)pyridazine
- 3-(Azetidin-3-yl)pyridazine
-
- MDL: MFCD20528842
- インチ: 1S/C7H9N3/c1-2-7(10-9-3-1)6-4-8-5-6/h1-3,6,8H,4-5H2
- InChIKey: YOMAPICHBJCGTP-UHFFFAOYSA-N
- ほほえんだ: N1CC(C2=CC=CN=N2)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 111
- トポロジー分子極性表面積: 37.8
3-(Azetidin-3-yl)pyridazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2524412-0.5g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 95% | 0.5g |
$1043.0 | 2024-06-19 | |
| Enamine | EN300-2524412-10.0g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 95% | 10.0g |
$4667.0 | 2024-06-19 | |
| Enamine | EN300-2524412-0.05g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 95% | 0.05g |
$912.0 | 2024-06-19 | |
| Enamine | EN300-2524412-0.1g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 95% | 0.1g |
$956.0 | 2024-06-19 | |
| Enamine | EN300-2524412-2.5g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 95% | 2.5g |
$2127.0 | 2024-06-19 | |
| Enamine | EN300-2524412-0.25g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 95% | 0.25g |
$999.0 | 2024-06-19 | |
| Enamine | EN300-2524412-10g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 10g |
$4667.0 | 2023-09-14 | ||
| Enamine | EN300-2524412-5.0g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 95% | 5.0g |
$3147.0 | 2024-06-19 | |
| Enamine | EN300-2524412-5g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 5g |
$3147.0 | 2023-09-14 | ||
| Enamine | EN300-2524412-1.0g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 95% | 1.0g |
$1086.0 | 2024-06-19 |
3-(Azetidin-3-yl)pyridazine 関連文献
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
1237171-05-9 (3-(Azetidin-3-yl)pyridazine) 関連製品
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 307-59-5(perfluorododecane)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
